N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(23-13-15-12-21-18-4-2-1-3-17(15)18)14-5-6-19(22-11-14)26-16-7-9-25-10-8-16/h1-6,11-12,16,21H,7-10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCCINGDHRNWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The pyridine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization . The oxane group is added via etherification reactions, often using oxirane derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can have different biological activities and properties .
Scientific Research Applications
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and other interactions that modulate their activity. The pyridine ring can also participate in binding to metal ions or other molecular targets, influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Imidazopyridine Series ()
Compounds 15–18 in share a common imidazo[1,5-a]pyridine-3-carboxamide core but differ in substituents. Key comparisons:
- Core Differences : The target’s pyridine-3-carboxamide core is simpler than the imidazopyridine scaffold in compounds 15–17. Imidazopyridines often exhibit enhanced rigidity and binding affinity due to fused rings but may face synthetic challenges (e.g., low yields in 15 and 18 ).
- Substituent Effects : The target’s 6-(oxan-4-yloxy) group contrasts with the aromatic or polar substituents in 15–18 . Oxane’s ether oxygen may improve aqueous solubility compared to 18 ’s lipophilic difluorophenyl group.
Indole-Containing Pyridine Derivatives ()
The corrigendum discusses 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, a 3-cyanopyridine with an indole substituent .
- Functional Groups: The target’s amide linkage offers hydrogen-bonding capability, contrasting with the cyano group in ’s compound, which is electron-withdrawing and reactive.
- Synthetic Utility: highlights 3-cyanopyridines as intermediates for heterocycles, whereas the target’s amide group may prioritize stability over reactivity.
Biological Activity
N-[(1H-indol-3-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy.
The synthesis of this compound typically involves coupling tryptamine derivatives with pyridine carboxylic acids. The following methods are commonly employed:
- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) is often used as a dehydrating agent.
- Solvents : Dichloromethane or dimethylformamide are preferred solvents.
- Conditions : Reactions are generally conducted at room temperature to 40°C over 12 to 24 hours.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of indole derivatives similar to this compound. A study evaluating tris(1H-indol-3-yl)methylium salts demonstrated high activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against multidrug-resistant strains .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Tris(1H-indol-3-yl)methylium | 0.13 - 1.0 | Multidrug-resistant strains |
| N-(Hydroxyalkyl) derivatives | 0.5 - 2.0 | Gram-positive bacteria |
Anticancer Activity
Compounds structurally related to this compound have shown promise in cancer research. For instance, certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating significant anticancer activity .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative | HCT-116 | 1.9 |
| Quinoxaline Derivative | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antimicrobial Mechanism : It may disrupt microbial cell membranes, facilitating the entry of other therapeutic agents or causing cell lysis.
- Anticancer Mechanism : The compound could induce apoptosis in cancer cells through various pathways, including modulation of apoptotic proteins or interference with cell cycle progression.
Case Studies
In vivo studies have demonstrated the efficacy of indole derivatives in models of staphylococcal sepsis in mice, showing good tolerability and low toxicity . The ability to form pores in the cytoplasmic membrane has been suggested as a key factor in their antimicrobial effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
